molecular formula C20H28N6O3 B2683702 4-ethyl-2,3-dioxo-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)piperazine-1-carboxamide CAS No. 2034409-58-8

4-ethyl-2,3-dioxo-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)piperazine-1-carboxamide

Cat. No. B2683702
CAS RN: 2034409-58-8
M. Wt: 400.483
InChI Key: UTTFRSKLOCHVST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-2,3-dioxo-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H28N6O3 and its molecular weight is 400.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Drug Development Applications Research efforts have focused on the synthesis of complex molecules with potential therapeutic applications. For instance, the development of a CGRP receptor antagonist involved a convergent, stereoselective synthesis, highlighting the significance of such compounds in drug development and the importance of efficient synthetic pathways (Cann et al., 2012). This research underscores the potential utility of complex piperazine derivatives in creating potent pharmaceutical agents.

Antimicrobial Activity Compounds featuring the piperazine moiety have been evaluated for their antimicrobial properties. A study demonstrated the synthesis of 1,2,4-triazol-3-one derivatives and their subsequent evaluation for antimicrobial activity, revealing that Mannich bases showed good activity against test microorganisms (Fandaklı et al., 2012). This finding suggests the potential of structurally related compounds in antimicrobial drug development.

Antihypertensive Agents Research into piperidine derivatives with quinazoline rings demonstrated their potential as antihypertensive agents. Certain derivatives produced strong hypotension in spontaneously hypertensive rat models, indicating the therapeutic promise of these compounds in managing hypertension (Takai et al., 1986).

Anti-Inflammatory and Analgesic Properties The synthesis of novel benzodifuranyl derivatives led to compounds with significant COX-2 selectivity, analgesic, and anti-inflammatory activities. This research highlights the potential of such compounds in the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).

Antipsychotic Potential Heterocyclic analogs of known antipsychotic agents were synthesized and evaluated, demonstrating potent in vivo activities and a favorable profile for minimizing extrapyramidal side effects. This suggests the utility of piperazine and related compounds in developing new antipsychotic medications (Norman et al., 1996).

properties

IUPAC Name

4-ethyl-2,3-dioxo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O3/c1-2-24-11-12-26(19(28)18(24)27)20(29)23-14-7-9-25(10-8-14)17-15-5-3-4-6-16(15)21-13-22-17/h13-14H,2-12H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTFRSKLOCHVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.